3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid (CAS 1384428-71-0) is a salt form of a beta-aminonitrile, a core structural class of compounds widely employed as versatile intermediates for synthesizing pharmaceutically relevant beta-amino acids and amides. The parent free base (CAS 16750-41-7) is a known substrate for enantioselective nitrilase and nitrile hydratase enzymes, making it a critical chiral building block.

Molecular Formula C11H11F3N2O2
Molecular Weight 260.216
CAS No. 1384428-71-0
Cat. No. B2582675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-phenylpropanenitrile, trifluoroacetic acid
CAS1384428-71-0
Molecular FormulaC11H11F3N2O2
Molecular Weight260.216
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)
InChIKeyHVMJUYVCSUVRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid (CAS 1384428-71-0): A Key Beta-Aminonitrile Building Block for Chiral Synthesis and Fragment-Based Screening


3-Amino-3-phenylpropanenitrile, trifluoroacetic acid (CAS 1384428-71-0) is a salt form of a beta-aminonitrile, a core structural class of compounds widely employed as versatile intermediates for synthesizing pharmaceutically relevant beta-amino acids and amides [1]. The parent free base (CAS 16750-41-7) is a known substrate for enantioselective nitrilase and nitrile hydratase enzymes, making it a critical chiral building block [2]. This specific TFA salt is a research-grade chemical, distinct from the free base and other salt forms, and has been utilized in large-scale crystallographic fragment screening campaigns against targets like Aar2/RNaseH [3].

Why Beta-Aminonitrile Selection Matters: Stereochemical Performance and Salt Form Can Define Synthesis Outcomes


Generic substitution within the beta-aminonitrile class is not possible due to profound differences in stereochemical outcomes during enzymatic conversion and variable physicochemical properties across different salt forms. The enantioselectivity of nitrile-hydrolyzing enzymes is highly sensitive to aromatic ring substitution; for instance, while 3-amino-3-phenylpropanenitrile achieves an 88% enantiomeric excess (ee) for the residual nitrile, the 4-methyl substituted analog shows markedly different selectivity [1]. Furthermore, the choice of counterion is critical for procurement: the TFA salt ensures a defined stoichiometry, validated purity profile, and properties tailored for specific research applications, such as fragment screening at high concentrations where solubility and stability are paramount [2].

Direct Comparative Evidence for 3-Amino-3-phenylpropanenitrile, TFA Salt


Moderate Enantioselectivity vs. Substituted Analogs in Rhodococcus rhodochrous Biocatalysis

In a direct head-to-head study using whole cells of Rhodococcus rhodochrous ATCC BAA-870 at pH 9.0, the parent compound 3-amino-3-phenylpropanenitrile showed a distinct enantioselectivity profile. The residual (R)-nitrile was obtained in 88% ee, while the corresponding amide product was formed in 62% ee [1]. This contrasts with close analogs like 3-amino-3-p-tolylpropanenitrile, where the enzyme showed higher selectivity, achieving up to 85% ee for one of the products [1]. This data pinpoints the unsubstituted phenyl compound's behavior as a benchmark for enzymatic selectivity.

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Superior Enantioselectivity (>99% ee) via Inducible Nitrilase Biocatalysis

In a separate study, Rhodococcus rhodochrous strains were induced with dimethylformamide (DMF) to express a nitrilase enzyme. This nitrilase exhibited exceptionally high enantioselectivity (>99% ee) for the hydrolysis of 3-amino-3-phenylpropanenitrile directly to the corresponding beta-amino acid [1]. This is a class-level inference, as the study compares the nitrilase's performance across different substrates, but the >99% ee value for the target compound is a quantitative demonstration of its suitability for producing highly enantiopure building blocks.

Nitrilase Induction Pharmaceutical Intermediates Chiral Carboxylic Acids

Validated Application as a Fragment Hit in Large-Scale Crystallographic Screening of the Aar2/RNaseH Complex

The (3R)-enantiomer of the free base, sourced as a component of the F2X-Universal Library, was successfully co-crystallized with the Aar2/RNaseH protein complex at 1.61 Å resolution (PDB ID: 7FP6) [1]. This entry is part of a large-scale PanDDA deposition, confirming the compound's viability as a validated fragment hit. This cross-study comparable evidence supports the compound's specific utility in fragment-based drug discovery (FBDD) campaigns, where procurement of a soluble salt form like the TFA salt can be crucial for high-concentration screening.

Fragment-Based Drug Discovery X-ray Crystallography PanDDA

Recommended Procurement and Application Scenarios for CAS 1384428-71-0


Synthesis of Enantiopure Beta-Amino Acids via Dynamic Kinetic Resolution

Based on the >99% ee achievable with DMF-induced nitrilase [1], the TFA salt of 3-amino-3-phenylpropanenitrile is an optimal substrate for chemoenzymatic routes to (R)- or (S)-beta-phenylalanine derivatives. Researchers can leverage this high selectivity for producing key intermediates for sitagliptin analogs or peptidomimetics.

Benchmarking Substrate Specificity of Nitrile-Converting Enzymes

The compound serves as a well-characterized benchmark substrate for comparing the enantioselectivity of novel nitrilases or nitrile hydratases. Its defined ee values of 88% for the nitrile and 62% for the amide [2] provide a reproducible baseline for evaluating newly discovered biocatalysts.

Structure-Guided Elaboration of a Fragment Hit for Pre-mRNA Splicing Modulators

Procurement of this salt enables immediate follow-up chemistry based on the binding mode observed in the Aar2/RNaseH complex (PDB 7FP6) [3]. The TFA form's superior solubility profile is beneficial for preparing concentrated stock solutions for biophysical assays like SPR or ITC to confirm binding affinity.

Preparation of Chiral Building Blocks for PROTAC Linker Design

The rigid beta-aminonitrile core, with a defined chiral center accessible via biocatalytic resolution, makes this compound a candidate for synthesizing chiral linkers for Proteolysis Targeting Chimeras (PROTACs). The TFA salt simplifies handling and ensures consistent purity in multi-synthetic-step schemes.

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